molecular formula C28H24N4O2 B2872794 5-benzyl-N-[(4-methylphenyl)methyl]-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide CAS No. 923674-57-1

5-benzyl-N-[(4-methylphenyl)methyl]-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide

Cat. No.: B2872794
CAS No.: 923674-57-1
M. Wt: 448.526
InChI Key: YMVQMMXVVYQTBQ-UHFFFAOYSA-N
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Description

This compound belongs to the pyrazolo[4,3-c]pyridine carboxamide family, characterized by a fused bicyclic core with a pyrazole ring and a pyridine moiety. The structure features a benzyl group at position 5, a phenyl group at position 2, and a 4-methylbenzyl-substituted carboxamide at position 5. The 4-methylbenzyl group may enhance lipophilicity and influence binding affinity compared to other substituents, while the benzyl and phenyl groups contribute to steric and electronic properties .

Properties

IUPAC Name

5-benzyl-N-[(4-methylphenyl)methyl]-3-oxo-2-phenylpyrazolo[4,3-c]pyridine-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H24N4O2/c1-20-12-14-21(15-13-20)16-29-27(33)24-18-31(17-22-8-4-2-5-9-22)19-25-26(24)30-32(28(25)34)23-10-6-3-7-11-23/h2-15,18-19H,16-17H2,1H3,(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMVQMMXVVYQTBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C2=CN(C=C3C2=NN(C3=O)C4=CC=CC=C4)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-benzyl-N-[(4-methylphenyl)methyl]-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of a benzylamine derivative with a pyrazolopyridine intermediate under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, and a solvent like dimethylformamide (DMF) to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

5-benzyl-N-[(4-methylphenyl)methyl]-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

5-benzyl-N-[(4-methylphenyl)methyl]-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-benzyl-N-[(4-methylphenyl)methyl]-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Key structural analogs differ in substituents at positions 5, 7, and 2, which significantly impact physicochemical and pharmacological properties. Below is a comparative analysis:

Compound Name Position 5 Substituent Position 7 Substituent Molecular Formula Molecular Weight CAS Number Key Differences Reference
5-Benzyl-N-[(4-methylphenyl)methyl]-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide Benzyl N-(4-Methylbenzyl) C₂₉H₂₅N₄O₂ 473.5 Not Provided Reference compound; 4-methylbenzyl group may improve metabolic stability vs. smaller alkyl groups.
5-Benzyl-N-(4-fluorophenyl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide Benzyl N-(4-Fluorophenyl) C₂₆H₂₀FN₄O₂ 451.5 Not Provided Fluorine at position 7 increases electronegativity, potentially enhancing binding interactions but reducing solubility.
N-(2,4-Dichlorophenyl)-5-[(4-fluorophenyl)methyl]-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide (4-Fluorophenyl)methyl N-(2,4-Dichlorophenyl) C₂₆H₁₇Cl₂FN₄O₂ 507.3 921877-31-8 Dichlorophenyl and fluorophenyl groups enhance halogen bonding but may increase toxicity risks.
N-Butyl-5-[(4-fluorophenyl)methyl]-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide (4-Fluorophenyl)methyl N-Butyl C₂₄H₂₄FN₄O₂ 425.5 Not Provided Butyl chain at position 7 improves solubility in nonpolar environments, suitable for CNS-targeting applications.
3,5-Dihydro-N-(2-methoxyethyl)-3-oxo-2-phenyl-5-propyl-2H-pyrazolo[4,3-c]pyridine-7-carboxamide Propyl N-(2-Methoxyethyl) C₁₉H₂₂N₄O₃ 354.4 923233-41-4 Propyl and methoxyethyl groups reduce steric bulk, favoring membrane permeability.

Physicochemical Properties

  • Lipophilicity : Fluorinated analogs (e.g., 4-fluorophenyl derivatives) exhibit higher logP values due to fluorine’s electronegativity and reduced hydrogen bonding capacity .
  • Solubility : Methoxyethyl (e.g., 923233-41-4) and butyl groups (e.g., N-butyl analog) improve solubility in organic solvents, whereas dichlorophenyl substituents (e.g., 921877-31-8) may decrease aqueous solubility .

Biological Activity

5-benzyl-N-[(4-methylphenyl)methyl]-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide (CAS Number: 923674-57-1) is a synthetic compound that belongs to the class of pyrazolopyridines. This compound has garnered attention due to its potential biological activities, particularly in the areas of cancer therapy and enzyme inhibition. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 5-benzyl-N-[(4-methylphenyl)methyl]-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide is C28H24N4O2C_{28}H_{24}N_{4}O_{2} with a molecular weight of approximately 448.526 g/mol. The structure includes a pyrazolo[4,3-c]pyridine core, which is significant for its biological activities.

PropertyValue
Molecular FormulaC28H24N4O2
Molecular Weight448.526 g/mol
CAS Number923674-57-1

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in cells. It has been suggested that it may act as an inhibitor of certain enzymes involved in cancer progression and inflammation. The exact mechanisms include:

  • Inhibition of Enzymatic Activity : The compound may inhibit poly(ADP-ribose) polymerase (PARP), which plays a crucial role in DNA repair mechanisms. By inhibiting PARP, the compound can enhance the sensitivity of cancer cells to chemotherapeutic agents and radiation therapy.
  • Modulation of Signaling Pathways : It may interfere with various signaling pathways involved in cell proliferation and survival.

Antitumor Activity

Research has highlighted the potential antitumor effects of 5-benzyl-N-[(4-methylphenyl)methyl]-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide. In vitro studies have demonstrated that this compound can inhibit the growth of various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression.

  • In vitro Studies : In studies using glioblastoma cell lines, the compound showed enhanced radiosensitivity when combined with radiation therapy. This suggests that it could be used to improve the efficacy of existing cancer treatments by making tumor cells more susceptible to damage from radiation.
  • In vivo Studies : Animal models have been employed to assess the efficacy of this compound in reducing tumor size and improving survival rates when used alongside conventional therapies such as temozolomide.

Case Studies

Several case studies have documented the effects of this compound:

  • Study on Glioblastoma : A study indicated that treatment with the compound led to a significant reduction in tumor growth in mice models when combined with radiation therapy, showcasing its potential as a radiosensitizer .
  • Combination Therapy : In combination with other chemotherapeutic agents, this compound has been shown to enhance therapeutic outcomes in preclinical models by inhibiting DNA repair mechanisms that allow cancer cells to survive treatment .

Summary of Research Findings

The following table summarizes key findings from various studies on the biological activity of 5-benzyl-N-[(4-methylphenyl)methyl]-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide:

Study TypeFindings
In vitroInduces apoptosis in cancer cells; enhances radiosensitivity
In vivoReduces tumor size in animal models; improves survival rates when combined with radiation
MechanismInhibits PARP activity; interferes with DNA repair mechanisms

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